3-叠氮氧戊环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

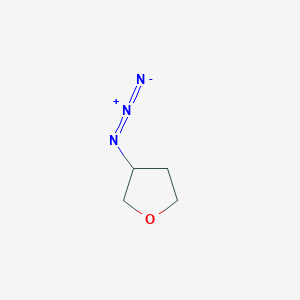

3-Azidooxolane: is a heterocyclic organic compound with the molecular formula C₄H₇N₃O It features a five-membered ring containing an oxygen atom and an azido group (-N₃) attached to the third carbon

科学研究应用

3-Azidooxolane has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.

Medicinal Chemistry: The azido group is a precursor for the synthesis of bioactive molecules, including antiviral and anticancer agents.

Material Science: Used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Bioconjugation: The azido group can be used in click chemistry for bioconjugation and labeling of biomolecules.

作用机制

Target of Action

3-Azidooxolane, also known as Zidovudine, is primarily used in the treatment of HIV infection . Its primary targets are the HIV-1 reverse transcriptase (RT) enzymes . These enzymes play a crucial role in the replication of the HIV virus by converting the viral RNA to double-stranded DNA .

Mode of Action

3-Azidooxolane is a structural analog of thymidine . It must be phosphorylated to its active 5′-triphosphate metabolite, zidovudine triphosphate (ZDV-TP), to exert its action . It inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue . This prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains .

Biochemical Pathways

The biochemical pathways affected by 3-Azidooxolane involve the inhibition of the reverse transcription process of the HIV virus . By acting as a chain terminator during the reverse transcription process, 3-Azidooxolane prevents the formation of viral DNA, thereby inhibiting the replication of the HIV virus .

Pharmacokinetics

This transformation is crucial for the compound to exert its antiviral action .

Result of Action

The result of 3-Azidooxolane’s action is the inhibition of HIV replication . By acting as a chain terminator of viral DNA during reverse transcription, it prevents the formation of new HIV viruses . This improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS .

准备方法

Synthetic Routes and Reaction Conditions: 3-Azidooxolane can be synthesized through several methods. One common approach involves the azidation of oxolane derivatives. For instance, the reaction of oxolane with azidotrimethylsilane (TMSN₃) in the presence of a catalyst such as copper(II) triflate (Cu(OTf)₂) can yield 3-Azidooxolane . The reaction typically occurs under mild conditions and provides good yields.

Industrial Production Methods: While specific industrial production methods for 3-Azidooxolane are not well-documented, the general principles of azide synthesis can be applied. Industrial production would likely involve scalable azidation reactions using safe and efficient catalysts and reagents to ensure high yield and purity.

化学反应分析

Types of Reactions: 3-Azidooxolane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions.

Major Products:

Substitution: Formation of various substituted oxolanes.

Reduction: Formation of 3-aminooxolane.

Cycloaddition: Formation of 1,2,3-triazoles.

相似化合物的比较

Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.

Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.

Thiazole: Contains a sulfur atom instead of oxygen in the five-membered ring.

Uniqueness of 3-Azidooxolane: 3-Azidooxolane is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly useful in click chemistry and the synthesis of complex molecules.

生物活性

3-Azidooxolane is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of 3-Azidooxolane, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Azidooxolane is characterized by the presence of an azide group (-N₃) attached to a five-membered oxolane ring. The azide group is known for its reactivity, making it a valuable functional group in organic synthesis and medicinal chemistry. The compound's structure allows it to participate in various chemical reactions, potentially leading to diverse biological activities.

Antiviral Properties

One of the most notable biological activities of 3-Azidooxolane is its antiviral effect. Research has shown that compounds containing azide groups can exhibit significant antiviral properties, particularly against retroviruses. For instance, derivatives of azidothymidine (AZT), which share structural similarities with 3-Azidooxolane, have been extensively studied for their ability to inhibit viral replication in HIV and other retroviruses .

Table 1: Comparison of Antiviral Activities

| Compound | Virus Type | EC50 (µM) | Reference |

|---|---|---|---|

| 3-Azidooxolane | HIV | TBD | |

| Azidothymidine (AZT) | HIV | 0.1 | |

| 3'-Azido-3'-deoxythymidine | Enterobacteriaceae | TBD |

Antibacterial Activity

In addition to its antiviral properties, 3-Azidooxolane may also possess antibacterial activity. Similar azide-containing compounds have demonstrated effectiveness against various bacterial strains, including those from the Enterobacteriaceae family . The mechanism often involves the inhibition of DNA synthesis, as seen with AZT, which acts as a DNA chain terminator in susceptible bacteria .

Table 2: Bacterial Strains Affected by Azide Compounds

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Bactericidal | |

| Salmonella typhimurium | Bactericidal | |

| Klebsiella pneumoniae | Bactericidal |

The biological activity of 3-Azidooxolane can be attributed to its ability to interfere with nucleic acid synthesis. The azide group may be activated within the cell, leading to the formation of nucleotide analogs that can inhibit DNA polymerases. This inhibition results in the termination of DNA replication, which is critical for the survival and proliferation of both viral and bacterial pathogens .

Study on Antiviral Efficacy

A study evaluated the antiviral efficacy of several azide derivatives, including 3-Azidooxolane, against HIV-1. The results indicated that these compounds could reduce viral load significantly in vitro. The study highlighted the potential for developing new antiviral therapies based on azide-modified nucleosides .

Antibacterial Evaluation

Another study focused on assessing the antibacterial properties of azide-containing compounds against clinical isolates of Enterobacteriaceae. The findings suggested that certain derivatives exhibited potent activity against resistant strains, indicating a promising avenue for developing new antibiotics .

属性

IUPAC Name |

3-azidooxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFRAHLUYUUOBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。